molecular formula C5H6O3 B008558 1-Formylcyclopropane-2-carboxylic acid CAS No. 103425-17-8

1-Formylcyclopropane-2-carboxylic acid

Cat. No. B008558
M. Wt: 114.1 g/mol
InChI Key: VOVAKSXCTQYGIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives and closely related compounds often involves innovative methodologies that provide insights into chemical reactivity and the potential synthesis of 1-Formylcyclopropane-2-carboxylic acid. For instance, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid demonstrates the versatility and creativity in accessing cyclopropane-containing molecules, which could be applied to the synthesis of 1-Formylcyclopropane-2-carboxylic acid (Sloan & Kirk, 1997).

Molecular Structure Analysis

The molecular structure and conformation of cyclopropane derivatives are critical for understanding their chemical behavior. For example, the structural analysis of 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid provides valuable insights into the steric and electronic influences on cyclopropane rings, which are relevant for understanding the properties of 1-Formylcyclopropane-2-carboxylic acid (Korp, Bernal, & Fuchs, 1983).

Chemical Reactions and Properties

Cyclopropane derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional group transformations. For instance, the N-heterocyclic carbene-catalyzed domino reactions of formylcyclopropanes demonstrate the ability of cyclopropane-containing compounds to undergo complex transformations, which could be relevant for the reactivity of 1-Formylcyclopropane-2-carboxylic acid (Du, Li, & Wang, 2009).

properties

IUPAC Name

2-formylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAKSXCTQYGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908375
Record name 2-Formylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylcyclopropane-1-carboxylic acid

CAS RN

103425-17-8
Record name 1-Formylcyclopropane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Formylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Formylcyclopropane-2-carboxylic acid
Reactant of Route 2
1-Formylcyclopropane-2-carboxylic acid
Reactant of Route 3
1-Formylcyclopropane-2-carboxylic acid
Reactant of Route 4
1-Formylcyclopropane-2-carboxylic acid
Reactant of Route 5
1-Formylcyclopropane-2-carboxylic acid
Reactant of Route 6
1-Formylcyclopropane-2-carboxylic acid

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